
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H26FN5O2S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
- Compounds with structures related to the queried chemical have been synthesized and tested for their antibacterial and antifungal activities. For instance, derivatives of fluoroquinolone-based 4-thiazolidinones demonstrated significant antimicrobial activity against various organisms, including S. aureus, E. coli, P. aeruginosa, and C. albicans (Patel & Patel, 2010).
Synthesis and Structural Studies
- Novel synthesis methods have been developed for related compounds, highlighting efficient processes and structural analyses through spectral data and elemental analysis. For example, synthesis and docking studies were presented for piperazine-1-yl-1H-indazole derivatives, focusing on their potential medicinal chemistry applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Biological Activity Evaluations
- Research has explored the efficacy of similar compounds in in vivo models for various diseases, including tuberculosis and cancer. For instance, certain pyrazinamide Mannich bases were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).
- Another study synthesized 3(2H)-pyridazinone derivatives expected to show cytotoxic activity in liver and colon cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Özdemir et al., 2019).
Receptor Binding and Imaging Studies
- Some derivatives have been evaluated for their receptor binding affinities and potential as imaging agents in positron emission tomography (PET), indicating their relevance in neuropharmacological research (Gao, Wang, Hutchins, & Zheng, 2008).
Mecanismo De Acción
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities . They have been exploited in the search for cardiovascular drugs and for use in agrochemicals .
Mode of Action
One study showed that a similar compound, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2h)-pyridazinone, exhibited anti-inflammatory activity similar to indomethacin
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cardiovascular function, and various other physiological processes.
Result of Action
Based on the anti-inflammatory activity exhibited by a similar compound , it’s possible that this compound could lead to a reduction in inflammation at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S/c23-17-4-1-2-5-18(17)27-11-13-28(14-12-27)21(29)6-3-15-31-20-10-9-19(25-26-20)24-22(30)16-7-8-16/h1-2,4-5,9-10,16H,3,6-8,11-15H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWIVGLCYGDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

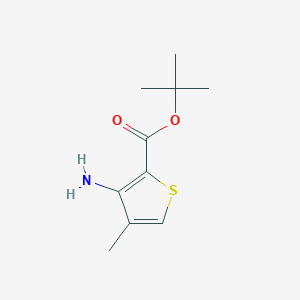
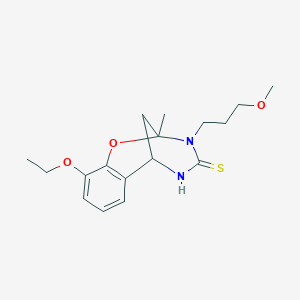
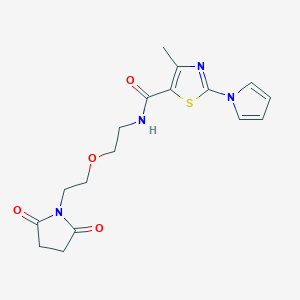

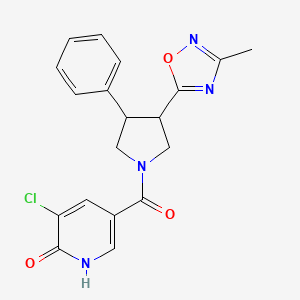
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)
methanol](/img/structure/B2805491.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)
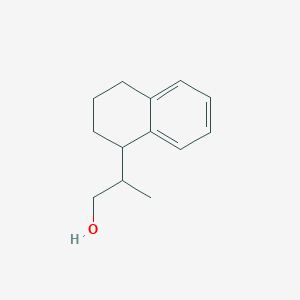

![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
